REACTION_CXSMILES
|
[CH2:1]([C:7]1[CH:8]=[CH:9][C:10]2[CH:11]=[C:12]3[C:25]([C:26](=O)[C:27]=2[CH:28]=1)=[CH:24][C:23]1[C:14]([C:15](=O)[C:16]2[C:21]([CH:22]=1)=[CH:20][CH:19]=[C:18]([CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH3:35])[CH:17]=2)=[CH:13]3)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].CC(CC)[O-].CC(CC)[O-].CC(CC)[O-].[Al+3]>C1(C)C=C(C)C=C(C)C=1>[CH2:1]([C:7]1[CH:8]=[CH:9][C:10]2[C:27](=[CH:26][C:25]3[C:12]([CH:11]=2)=[CH:13][C:14]2[C:23](=[CH:22][C:21]4[C:16]([CH:15]=2)=[CH:17][C:18]([CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH3:35])=[CH:19][CH:20]=4)[CH:24]=3)[CH:28]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6] |f:1.2.3.4|
|
Name
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3,10-dihexylpentacene-5,12-dione
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Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC)C=1C=CC=2C=C3C=C4C(C5=CC(=CC=C5C=C4C=C3C(C2C1)=O)CCCCCC)=O
|
Name
|
aluminum tri(sec-butoxide)
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
CC([O-])CC.CC([O-])CC.CC([O-])CC.[Al+3]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC(=CC(=C1)C)C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
155 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
WASH
|
Details
|
the residue washed with concentrated HCl
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)C1=CC2=CC3=CC4=CC5=CC=C(C=C5C=C4C=C3C=C2C=C1)CCCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |